

Comparative Characterization of 2-Formylphenyl Esters: A Guide for Researchers

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Compound of Interest

Compound Name: 2-Formylphenyl 4-methylbenzoate

CAS No.: 102040-72-2

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For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical determinant of synthetic success. Among the myriad of available intermediates, 2-formylphenyl esters stand out for their versatile reactivity, stemming from the presence of both an aldehyde and an ester functional group in a synthetically useful ortho-relationship.[1] This guide provides an in-depth comparison of the characterization data of various 2-formylphenyl esters, offering valuable insights for their identification, differentiation, and application in complex organic synthesis.

The strategic placement of the formyl and ester moieties allows for a diverse range of chemical transformations. The aldehyde can participate in reactions such as Knoevenagel condensations, while the ester group can undergo hydrolysis or other nucleophilic acyl substitutions.[2] This dual reactivity makes these compounds key starting materials for the synthesis of a wide array of heterocyclic compounds, including coumarin derivatives with potential biological activities.[2]

This guide will delve into the synthesis and detailed spectral analysis of several common 2-formylphenyl esters, providing a comparative framework for researchers.

Comparative Analysis of Physicochemical Properties

The physical properties of 2-formylphenyl esters are influenced by the nature of the ester group. A summary of key data for representative examples is presented below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-Formylphenyl acetate	C ₉ H ₈ O ₃	164.16	38
2-Formylphenyl benzoate	C ₁₄ H ₁₀ O ₃	226.23	69-71
2-Formylphenyl pivalate	C ₁₂ H ₁₄ O ₃	206.24	N/A
Methyl 2-(2-formylphenyl)acetate	C ₁₀ H ₁₀ O ₃	178.18	N/A

Data compiled from various sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synthesis of 2-Formylphenyl Esters: A General Protocol

The synthesis of 2-formylphenyl esters is typically achieved through the esterification of salicylaldehyde (2-hydroxybenzaldehyde) with the corresponding acylating agent. A general and widely used method involves the use of an acid anhydride or acid chloride in the presence of a base.

Experimental Protocol: Synthesis of 2-Formylphenyl Acetate

This protocol describes a common laboratory procedure for the synthesis of 2-formylphenyl acetate via the acetylation of salicylaldehyde.[\[2\]](#)

Materials:

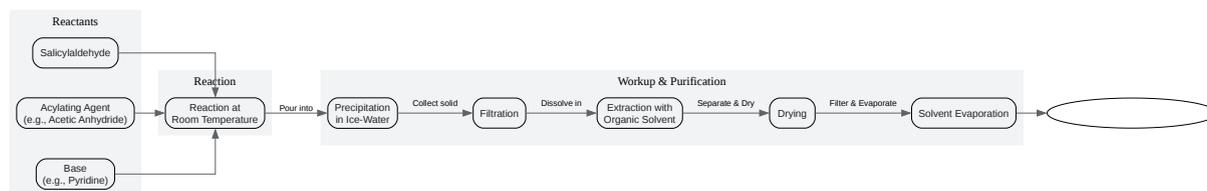
- Salicylaldehyde (2-hydroxybenzaldehyde)

- Acetic anhydride
- Pyridine
- Chloroform
- Ice-water
- Anhydrous sodium sulfate

Procedure:

- Dissolve salicylaldehyde in a mixture of acetic anhydride and pyridine.
- Stir the reaction mixture at room temperature for several hours.
- Pour the mixture into ice-water to precipitate the product.
- Collect the crude 2-formylphenyl acetate by filtration.
- Dissolve the crude product in chloroform and wash with water to remove impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Evaporate the solvent to yield the pure 2-formylphenyl acetate.

Synthesis Workflow



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Caption: General workflow for the synthesis of 2-formylphenyl esters.

Spectroscopic Characterization: A Comparative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-formylphenyl esters. The following sections provide a comparative analysis of their characteristic spectral data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in 2-formylphenyl esters. The spectra are typically characterized by two strong carbonyl stretching bands.

- Aldehyde C=O Stretch: Appears in the region of 1700-1710 cm^{-1} .
- Ester C=O Stretch: Observed at a higher wavenumber, around 1725-1745 cm^{-1} .^{[6][7]}

The exact position of these bands can be influenced by the electronic and steric nature of the ester substituent. For instance, conjugation and steric hindrance can cause slight shifts in the

absorption frequencies.[6] The presence of aromatic C-H and C=C stretching vibrations, as well as the C-O stretch of the ester group, further confirms the structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectra of 2-formylphenyl esters display characteristic signals that are key for their identification.

- **Aldehyde Proton:** This is the most downfield signal, typically appearing as a singlet above 10 ppm.[6]
- **Aromatic Protons:** The protons on the phenyl rings exhibit complex splitting patterns in the aromatic region (approximately 7.0-8.5 ppm), which are diagnostic for the specific substitution pattern.
- **Ester Group Protons:** The chemical shifts and multiplicities of the protons on the ester alkyl or aryl group are characteristic of that specific moiety. For example, the methyl protons of 2-formylphenyl acetate appear as a singlet around 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with distinct signals for the carbonyl carbons and the aromatic carbons.

- **Aldehyde Carbonyl Carbon:** Typically resonates around 192-197 ppm.[6][8]
- **Ester Carbonyl Carbon:** Appears further upfield, in the region of 164-166 ppm.[6][8]
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are spread over a range of approximately 120-151 ppm.[6][8]

The specific chemical shifts can be influenced by the substituent on the ester group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of 2-formylphenyl esters. Electron Ionization (EI) is a common method used for these compounds.

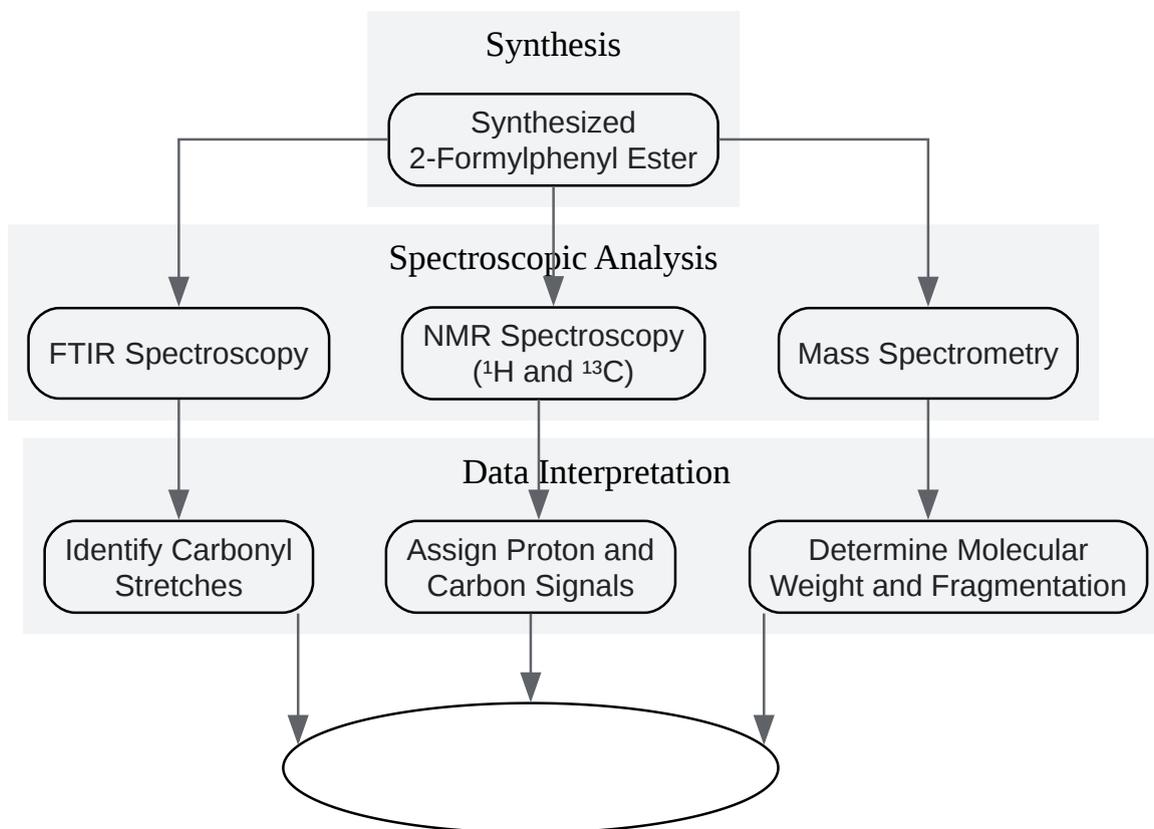
The mass spectrum will show the molecular ion peak (M^+), and the fragmentation pattern will be characteristic of the specific ester. A common fragmentation pathway involves the loss of the ester group. For example, in the mass spectrum of 2-formylphenyl pivalate, a characteristic fragment ion at m/z 57, corresponding to the tert-butyl cation, would be expected.[7]

Spectroscopic Data Comparison

Compound	Key IR Peaks (cm^{-1})	Key ^1H NMR Signals (ppm)	Key ^{13}C NMR Signals (ppm)
2-Formylphenyl acetate	~1734 (Ester C=O), ~1678 (Aldehyde C=O)[8]	~10.2 (CHO, s), ~7.2-7.9 (Ar-H, m), ~2.3 (CH ₃ , s)	~197.5 (CHO), ~164.3 (C=O), ~21.0 (CH ₃)[8]
2-Formylphenyl benzoate	~1730 (Ester C=O), ~1680 (Aldehyde C=O)	~10.3 (CHO, s), ~7.3-8.2 (Ar-H, m)	~197.0 (CHO), ~164.5 (C=O)
2-Formylphenyl pivalate	~1730 (Ester C=O), ~1685 (Aldehyde C=O)	~10.2 (CHO, s), ~7.2-7.8 (Ar-H, m), ~1.3 (t-Bu, s)	~197.2 (CHO), ~176.0 (C=O), ~39.0 (C(CH ₃) ₃), ~27.0 (C(CH ₃) ₃)

Note: The exact spectral values can vary slightly depending on the solvent and instrument used.

Characterization Workflow



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Caption: Workflow for the characterization of 2-formylphenyl esters.

Conclusion

The comprehensive characterization of 2-formylphenyl esters through a combination of spectroscopic techniques is essential for confirming their structure and purity. This guide provides a comparative framework of the key physicochemical and spectral data for several common derivatives. By understanding the characteristic features in their IR, NMR, and mass spectra, researchers can confidently identify and utilize these versatile building blocks in their synthetic endeavors, paving the way for the development of novel molecules with significant applications in medicinal chemistry and materials science.

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